molecular formula C20H30BrCoN6O2 B134737 Doxovir CAS No. 158318-97-9

Doxovir

Numéro de catalogue B134737
Numéro CAS: 158318-97-9
Poids moléculaire: 525.3 g/mol
Clé InChI: PYKZINFEKIIUQO-XURFAINESA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxovir is a novel antiviral drug that has gained a lot of attention in recent years due to its potential therapeutic applications. The drug is a nucleotide analogue that has been designed to target viral replication and inhibit the spread of infection. In

Mécanisme D'action

Doxovir works by inhibiting the activity of the viral polymerase enzyme, which is essential for viral replication. The drug is incorporated into the viral genome during replication, resulting in the termination of viral replication. The drug also inhibits the activity of the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
Doxovir has been shown to have several biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in infected cells, and the inhibition of cancer cell growth. The drug has also been shown to have a low toxicity profile, making it a promising candidate for further clinical development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Doxovir in lab experiments is its specificity for viral replication, which allows researchers to study the effects of the drug on viral replication without affecting other cellular processes. However, the synthesis method of the drug is complex and requires specialized expertise and equipment, which can limit its use in certain research settings.

Orientations Futures

Several future directions for the development of Doxovir have been proposed, including the optimization of the drug synthesis method, the exploration of its potential use in combination with other antiviral drugs, and the development of new formulations for clinical use. The drug's potential use in cancer treatment also warrants further investigation, as it has shown promising results in vitro.
Conclusion:
Doxovir is a promising antiviral drug that has shown potential therapeutic applications in several research studies. The drug's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Further research is needed to optimize the drug synthesis method and explore its potential use in combination with other antiviral drugs and in cancer treatment.

Méthodes De Synthèse

The synthesis of Doxovir involves several steps, including the preparation of the starting materials, the synthesis of the nucleotide analogue, and the purification of the final product. The nucleotide analogue is synthesized using a combination of chemical and enzymatic reactions, and the final product is purified using chromatography techniques. The synthesis method is complex and requires specialized equipment and expertise.

Applications De Recherche Scientifique

Doxovir has been extensively studied for its antiviral properties, and its potential therapeutic applications have been explored in several research studies. The drug has been shown to inhibit the replication of several viruses, including HIV, hepatitis B and C, and herpes simplex virus. The drug has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Propriétés

Numéro CAS

158318-97-9

Nom du produit

Doxovir

Formule moléculaire

C20H30BrCoN6O2

Poids moléculaire

525.3 g/mol

Nom IUPAC

cobalt(3+);2-methyl-1H-imidazole;(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate;bromide

InChI

InChI=1S/C12H20N2O2.2C4H6N2.BrH.Co/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;2*1-4-5-2-3-6-4;;/h7-8,15-16H,5-6H2,1-4H3;2*2-3H,1H3,(H,5,6);1H;/q;;;;+3/p-3/b11-7-,12-8-,13-9?,14-10?;;;;

Clé InChI

PYKZINFEKIIUQO-XURFAINESA-K

SMILES isomérique

CC1=NC=CN1.CC1=NC=CN1.C/C(=C/C(=NCCN=C(/C=C(\[O-])/C)C)C)/[O-].[Co+3].[Br-]

SMILES

CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-]

SMILES canonique

CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-]

Synonymes

CTC 96
CTC-96
Doxovi

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.